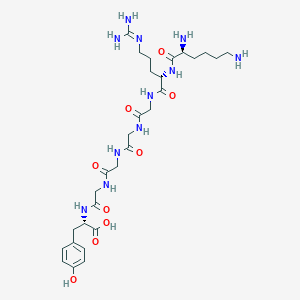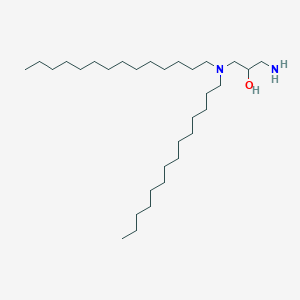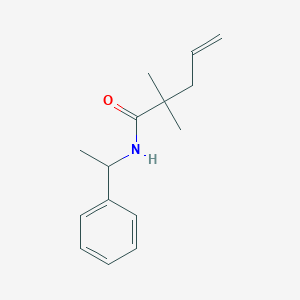
Acetic acid--(3R)-tridec-1-yn-3-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–(3R)-tridec-1-yn-3-ol (1/1) is a chemical compound that combines acetic acid with a chiral alcohol, specifically (3R)-tridec-1-yn-3-ol. This compound is of interest due to its unique structure, which includes both an acetic acid moiety and a chiral alkyne alcohol. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3R)-tridec-1-yn-3-ol typically involves the reaction of (3R)-tridec-1-yn-3-ol with acetic acid. This can be achieved through esterification reactions, where the hydroxyl group of the alcohol reacts with the carboxylic acid group of acetic acid. Common reagents for this reaction include acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is often carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid–(3R)-tridec-1-yn-3-ol may involve more efficient catalytic processes to ensure high yield and purity. These methods could include the use of solid acid catalysts or enzymatic catalysis to facilitate the esterification process. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(3R)-tridec-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Products may include diketones or carboxylic acids.
Reduction: Products include alkenes or alkanes.
Substitution: Products depend on the substituent introduced, such as alkyl halides or esters.
Scientific Research Applications
Acetic acid–(3R)-tridec-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of acetic acid–(3R)-tridec-1-yn-3-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, while the alkyne group can undergo reactions that modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
Acetic acid–(3R)-oct-1-yn-3-ol (1/1): Similar structure but with a shorter carbon chain.
Acetic acid–(3R)-dodec-1-yn-3-ol (1/1): Similar structure with a slightly shorter carbon chain.
Uniqueness
Acetic acid–(3R)-tridec-1-yn-3-ol is unique due to its specific combination of a long alkyne chain and a chiral center, which can impart distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring specific stereochemistry and reactivity.
Properties
CAS No. |
649561-38-6 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
acetic acid;(3R)-tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h2,13-14H,3,5-12H2,1H3;1H3,(H,3,4)/t13-;/m0./s1 |
InChI Key |
VVHRRIRBFLSRCF-ZOWNYOTGSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C#C)O.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCC(C#C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane](/img/structure/B12586863.png)
![2,2'-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B12586873.png)

![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine](/img/structure/B12586903.png)
![9-[(Hexyloxy)methyl]nonadecane](/img/structure/B12586912.png)


![4-Thiazolidinone, 3-Methyl-2-thioxo-5-[[5-[3-(trifluoroMethyl)phenyl]-2-furanyl]Methylene]-](/img/structure/B12586924.png)
